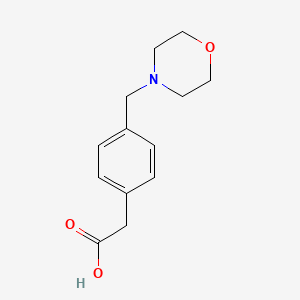

2-(4-(Morpholinomethyl)phenyl)acetic acid

Beschreibung

Overview of Phenylacetic Acid Derivatives

Phenylacetic acid derivatives constitute a diverse class of organic compounds characterized by the presence of a benzeneacetic acid structure, encompassing various acid forms, salts, esters, and amides. These compounds are distinguished from phenyl acetate derivatives, which contain phenol esters of acetic acid, representing fundamentally different chemical entities. The acidic nature of phenylacetic acid itself, with a pKₐ value of 4.31, demonstrates greater acidity compared to acetic acid, primarily attributed to the inductive effects of the aromatic ring system. This enhanced acidity results from the phenyl group's electron-withdrawing properties, which stabilize the conjugate base anion through inductive effects rather than resonance stabilization.

The structural diversity within phenylacetic acid derivatives enables a wide range of chemical modifications and functionalization strategies. Modern synthetic approaches to phenylacetic acid derivatives have evolved significantly, with carbonylation and carboxylation reactions representing the most widely investigated synthetic pathways. Contemporary methods employ water-soluble palladium catalysts in combination with tetraalkylammonium salts, achieving excellent yields of up to 95% for substituted phenylacetic acids under mild reaction conditions. These synthetic advances have facilitated the preparation of complex derivatives, including those incorporating heterocyclic substituents such as morpholine rings.

The biological significance of phenylacetic acid derivatives extends across multiple therapeutic areas, with documented activities including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties. Phenylacetic acid itself serves as a natural auxin in plants, promoting growth in various species including Capsicum annuum, pea, and tobacco. Additionally, the compound demonstrates potent bactericidal activity against both Gram-positive and Gram-negative bacteria, as well as fungi, exhibiting strong antibacterial properties against numerous plant pathogens. The mechanism of antibacterial action involves destruction of cell membrane integrity, disruption of cellular metabolism, and inhibition of protein synthesis.

Historical Context of Morpholine-Containing Compounds

Morpholine, an organic heterocyclic compound with the chemical formula O(CH₂CH₂)₂NH, represents a six-membered ring structure containing both nitrogen and oxygen atoms. The compound's discovery and naming are attributed to Ludwig Knorr, who initially believed it to be part of the morphine structure, though this assumption proved incorrect. Morpholine functions as a base due to its amine functionality, with its conjugate acid termed morpholinium, readily forming salts such as morpholinium chloride upon treatment with hydrochloric acid.

Industrial production of morpholine has evolved through several synthetic routes, with the dehydration of diethanolamine using concentrated sulfuric acid representing the major process until the early 1970s. This method was subsequently replaced by more efficient processes based on the reaction of diethylene glycol with ammonia at elevated temperatures and pressures, with or without catalytic assistance. Contemporary industrial synthesis typically involves combining diethylene glycol and ammonia in the presence of hydrogen and suitable catalysts at temperatures between 150-400°C and pressures of 3-4 megapascals.

The pharmaceutical significance of morpholine-containing compounds has been extensively documented, with morpholine derivatives demonstrating a wide array of pharmacological activities including anti-diabetic, anti-emetic, growth stimulant, anti-depressant, bronchodilator, and anticancer properties. Recent quinquennial reviews of morpholine-based anticancer agents have highlighted the growing importance of this heterocycle in oncology research, with target-based drug discovery approaches utilizing morpholine scaffolds to develop novel therapeutic agents. The structural versatility of morpholine enables diverse chemical modifications, facilitating the development of compounds with enhanced biological activity and improved pharmacological profiles.

Morpholine derivatives have also found applications beyond pharmaceutical research, including use as rubber chemicals, corrosion inhibitors, waxes and polishes, and optical brighteners. The compound's high-purity commercial availability, typically with specifications of minimum 99.0% assay and distillation ranges of 126.0-130.0°C, supports its widespread industrial utilization. Safety considerations for morpholine exposure have been thoroughly investigated, with studies demonstrating dose-related inflammatory responses in respiratory tissues following inhalation exposure.

Significance of 2-(4-(Morpholinomethyl)phenyl)acetic acid in Chemical Research

This compound occupies a unique position within chemical research due to its hybrid structure combining phenylacetic acid and morpholine functionalities. The compound's molecular architecture enables diverse chemical transformations, including esterification, amidation, and metal complexation reactions typical of carboxylic acids, while the morpholine ring provides opportunities for further functionalization and biological interaction. This structural duality positions the compound as a versatile building block for medicinal chemistry applications and synthetic organic chemistry research.

Recent investigations into phenylacetic acid derivatives have revealed significant potential in the development of peroxisome proliferator-activated receptor agonists, with structure-activity relationship studies demonstrating that specific modifications to the phenylacetic acid backbone can enhance biological activity. The incorporation of morpholine substituents represents a promising avenue for optimizing these interactions, given morpholine's established role in enhancing bioavailability and target selectivity in pharmaceutical compounds. The compound's ability to participate in hydrogen bonding through both its carboxylic acid and morpholine functionalities may contribute to enhanced protein binding affinity and selectivity.

The synthetic accessibility of this compound through established chemical methodologies supports its utility in research applications. The compound can be prepared through various synthetic routes, including direct alkylation of morpholine with appropriately substituted benzyl halides followed by carbonylation, or through reductive amination approaches utilizing aldehyde intermediates. These synthetic pathways provide flexibility in accessing the compound with different substitution patterns and isotopic labeling for mechanistic studies.

Contemporary research into morpholine-containing pharmaceuticals has highlighted the importance of this heterocycle in addressing multi-drug resistance in cancer treatment, with morpholine derivatives showing promise in overcoming chemotherapeutic resistance mechanisms. The specific structural features of this compound, including its aromatic carboxylic acid functionality and morpholine substituent, position it as a potential lead compound for developing novel therapeutic agents with improved efficacy profiles.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound designated as 2-[4-(morpholin-4-ylmethyl)phenyl]acetic acid according to standard nomenclature conventions. Alternative naming systems include 4-(4-morpholinylmethyl)benzeneacetic acid, reflecting the substitution pattern on the aromatic ring. The compound is registered under Chemical Abstracts Service number 521313-48-4, providing a unique identifier for database searches and regulatory documentation.

Classification of this compound places it within multiple chemical categories reflecting its diverse structural features. As an aromatic carboxylic acid, it belongs to the broader class of phenylacetic acid derivatives, specifically those containing heterocyclic substituents. The presence of the morpholine ring classifies it additionally as a morpholine derivative, connecting it to the extensive literature on morpholine-containing compounds and their biological activities. From a functional group perspective, the compound contains both carboxylic acid and tertiary amine functionalities, influencing its chemical reactivity and biological interactions.

The structural classification of this compound encompasses several important chemical categories. As a phenylacetic acid derivative, it shares common structural features with established pharmaceutical compounds, including non-steroidal anti-inflammatory drugs and other therapeutic agents. The morpholine substitution introduces heterocyclic character, positioning the compound within the morpholine derivative class that has demonstrated significant biological activity across multiple therapeutic areas. The compound's aromatic carboxylic acid classification reflects its potential for forming metal complexes, participating in esterification reactions, and engaging in hydrogen bonding interactions with biological targets.

Regulatory classification systems recognize this compound as a research chemical with specific handling requirements based on its chemical properties. The compound's classification under various international chemical regulatory frameworks ensures appropriate handling protocols and safety considerations during research and development activities. Storage recommendations typically specify sealed containers under dry conditions at room temperature, reflecting the compound's stability profile and chemical reactivity characteristics.

Eigenschaften

IUPAC Name |

2-[4-(morpholin-4-ylmethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-13(16)9-11-1-3-12(4-2-11)10-14-5-7-17-8-6-14/h1-4H,5-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJORQTXDGAALEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Synthesis via Mannich-Type Reactions

Method Overview:

The Mannich reaction is a classical approach for introducing aminoalkyl groups onto aromatic rings, which can subsequently be oxidized or hydrolyzed to phenylacetic acids.

- Aromatic compounds such as phenyl derivatives are reacted with formaldehyde and morpholine hydrochloride under acidic or neutral conditions to form the morpholinomethylated aromatic compounds .

- For example, phenyl compounds undergo condensation with formaldehyde in the presence of morpholine to yield 2-(4-(Morpholinomethyl)phenyl) derivatives.

- Reaction conditions typically involve refluxing in ethanol or aqueous media for 24-48 hours.

- The resulting aminoalkylated intermediates are purified via crystallization or chromatography.

- The aminoalkyl group can be oxidized or hydrolyzed using strong acids or bases to produce the corresponding phenylacetic acid derivative.

- The process is efficient, with high yields (~70-85%) and minimal by-products, suitable for industrial scale.

Preparation via Nitration and Reduction Pathway

Method Overview:

This pathway involves nitration of the aromatic ring followed by reduction and subsequent functionalization.

Synthesis from Benzyl Halides and Cobalt-Catalyzed Carbonylation

Method Overview:

A notable industrial process involves the carbonylation of benzyl halides with cobalt catalysts under carbon monoxide pressure to produce phenylacetic acids.

- Benzyl halides (chlorides or bromides) are reacted with carbon monoxide in the presence of a cobalt catalyst and quaternary ammonium salts (e.g., benzyl-trimethyl-ammonium chloride).

- The reaction proceeds under mild conditions at ambient pressure, with the formation of phenylacetic acids directly.

- High selectivity and yield (up to 70-85%)

- Suitable for large-scale production without requiring harsh conditions or toxic reagents.

- The process is well-documented for phenylacetic acid synthesis, with modifications allowing for functional group tolerance.

Hydrolysis of Phenylacetonitrile Derivatives

Method Overview:

This approach involves the synthesis of phenylacetonitrile derivatives bearing the morpholinomethyl group, followed by hydrolysis to phenylacetic acid.

- Synthesize phenylacetonitrile derivatives substituted with the morpholinomethyl group via nucleophilic substitution or condensation reactions.

- Hydrolyze the nitrile group using aqueous acid or base to obtain the phenylacetic acid.

Summary Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Remarks |

|---|---|---|---|---|

| Mannich reaction + oxidation | Formaldehyde, morpholine, aromatic substrate | Reflux, 24-48 h | 70-85% | Widely used, scalable |

| Nitration + reduction + oxidation | HNO₃/H₂SO₄, reducing agents, formaldehyde | Controlled low temp | 65-80% | Regioselective, high yield |

| Benzyl halide carbonylation | Benzyl halides, CO, cobalt catalyst | Ambient/pressure | 70-85% | Industrial applicability |

| Nitrile hydrolysis | Phenylacetonitrile derivatives | Acid/base hydrolysis | 60-75% | High purity products |

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-(Morpholinomethyl)phenyl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Overview

2-(4-(Morpholinomethyl)phenyl)acetic acid is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring both morpholine and phenyl groups, allows for diverse applications, especially in the development of pharmaceuticals and as a chemical intermediate.

Medicinal Chemistry

This compound has been investigated for its potential as an anticancer agent . For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including lung and skin cancers .

Enzyme Inhibition Studies

The compound has been explored for its ability to inhibit specific enzymes associated with cancer progression. For example, research highlighted a derivative containing the morpholinomethyl group that demonstrated potent activity against focal adhesion kinase (FAK), which is implicated in tumor growth and metastasis .

Studies have indicated that compounds similar to this compound possess significant anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in pain signaling and inflammation management .

Case Studies

| Study Title | Findings | Application |

|---|---|---|

| Anticancer Activity of Morpholine Derivatives | Compound 8a exhibited IC50 values of 0.047 μM against FAK and showed selective antiproliferative effects on H1975 cells | Potential anticancer agent targeting FAK |

| Inhibition of Inflammation | The compound reduced edema in animal models significantly compared to controls | Development of anti-inflammatory drugs |

| Synthesis of Novel Derivatives | New derivatives were synthesized showing enhanced biological activity compared to the parent compound | Expanding the pharmacological profile |

Wirkmechanismus

The mechanism by which 2-(4-(Morpholinomethyl)phenyl)acetic acid exerts its effects involves its interaction with specific molecular targets. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

2-Morpholinoacetic Acid

2-Phenyl-2-(p-tolyl)acetic Acid

2-(4-Benzoylphenyl)acetic Acid

- Structure: Benzoyl group (–COC₆H₅) instead of morpholinomethyl.

(4-Benzyl-morpholin-2-yl)-acetic Acid (CAS 146944-27-6)

- Structure : Benzyl group on the morpholine ring.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Solubility (Water) |

|---|---|---|---|---|

| 2-(4-(Morpholinomethyl)phenyl)acetic acid | C₁₃H₁₇NO₃ | 247.28 | ~1.2 | Moderate (polar solvents) |

| 2-Morpholinoacetic Acid | C₆H₁₁NO₃ | 145.16 | ~−0.5 | High |

| 2-Phenyl-2-(p-tolyl)acetic Acid | C₁₅H₁₄O₂ | 226.27 | ~2.5 | Low |

| 2-(4-Octylphenyl)acetic Acid | C₁₆H₂₄O₂ | 248.36 | ~4.8 | Insoluble |

| 2-(4-Hydroxy-3-methoxyphenyl)acetic Acid | C₉H₁₀O₄ | 182.18 | ~1.0 | High (due to –OH/–OCH₃) |

*Estimated using fragment-based methods. Data sourced from .

Enzyme Inhibition

- FAK Inhibition: Derivatives of this compound (e.g., pyrimidine-based compounds) show IC₅₀ values <100 nM against focal adhesion kinase (FAK), critical in cancer metastasis. Morpholinomethyl enhances binding to kinase ATP pockets .

- Comparison : Analogues lacking morpholine (e.g., 2-benzoylphenyl derivatives) exhibit weaker inhibition (IC₅₀ >500 nM) .

Antimicrobial Activity

- Limited Activity: Unlike sulfonamide derivatives (e.g., 2-(4-chlorobenzenesulfonamido)phenylacetic acid), morpholinomethyl-phenylacetic acid shows minimal antimicrobial effects .

Biologische Aktivität

Overview

2-(4-(Morpholinomethyl)phenyl)acetic acid, with the chemical formula CHNO, is a compound that has garnered attention for its potential biological activities. It features a morpholine group and a phenylacetic acid moiety, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor, potentially affecting pathways involved in various disease processes.

Enzyme Inhibition:

- The compound has been studied for its role in inhibiting specific enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation. For example, it may inhibit kinases involved in cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by targeting various signaling pathways. In vitro studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

- Study Findings:

- A study demonstrated that the compound significantly reduced the viability of human cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspases.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Case Study:

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial |

| 4-(Morpholinomethyl)benzoic acid | Structure | Enzyme inhibition |

| 3-(Morpholinomethyl)aniline | Structure | Potential anticancer agent |

Research Findings

Several studies have investigated the biological activity of this compound:

-

Anticancer Mechanism:

- A recent publication highlighted that the compound inhibits c-Met and VEGFR-2 kinases, leading to reduced tumor growth in xenograft models.

- Enzyme Interaction Studies:

- Safety Profile:

Q & A

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Methodology : Store under argon at −20°C in amber vials to prevent photodegradation. Lyophilization enhances stability for aqueous formulations. Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS identify degradation pathways (e.g., hydrolysis of the morpholine ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.